2-(Nonylsulfanyl)propanamide
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Overview
Description
2-(Nonylsulfanyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a nonylsulfanyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nonylsulfanyl)propanamide typically involves the reaction of nonyl mercaptan with a suitable propanamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between nonyl mercaptan and propanoic acid derivatives . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The purification process typically includes distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(Nonylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
2-(Nonylsulfanyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities, particularly those involving epoxide hydrolases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Nonylsulfanyl)propanamide involves its interaction with specific molecular targets, such as epoxide hydrolases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides . This inhibition can modulate various biological pathways, including those involved in lipid signaling and detoxification.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound with a simpler structure.
Elaidamide: Another amide with a different alkyl chain.
Sulfoxides and Sulfones: Oxidized derivatives of 2-(Nonylsulfanyl)propanamide.
Uniqueness
This compound is unique due to its specific nonylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to inhibit epoxide hydrolases sets it apart from other similar compounds, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H25NOS |
---|---|
Molecular Weight |
231.40 g/mol |
IUPAC Name |
2-nonylsulfanylpropanamide |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-15-11(2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |
InChI Key |
RZYSYBMLOXBABO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC(C)C(=O)N |
Origin of Product |
United States |
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